tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate
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Overview
Description
tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate is a complex organic compound with the molecular formula C12H22N2O2. This compound is part of the pyrrolopyridine family, known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a suitable carboxylate ester in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted pyrrolopyridines .
Scientific Research Applications
tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3aS,7aR)-octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate
- tert-Butyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
- 5-tert-Butyl 3a-ethyl hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5(6H)-dicarboxylate
Uniqueness
tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tert-butyl group and the octahydro-pyrrolopyridine core contribute to its stability and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H26N2O2 |
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Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 3a,7-dimethyl-2,3,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-10-7-16(12(17)18-13(2,3)4)9-14(5)8-15-6-11(10)14/h10-11,15H,6-9H2,1-5H3 |
InChI Key |
BOXTURISEKWPIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC2(C1CNC2)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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